Methyl 2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that incorporates multiple heterocyclic structures
Preparation Methods
The synthesis of METHYL 2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves several steps:
Formation of the Thiophene Ring: This can be achieved through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Oxazole Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors.
Amidation and Esterification: The final steps involve amidation to introduce the amido group and esterification to form the methyl ester.
Chemical Reactions Analysis
METHYL 2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, often using reagents like bromine or chlorine.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of METHYL 2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include:
Thiophene Derivatives: Compounds like 2-acetyl-5-methylthiophene and 2-thiopheneethanol share structural similarities
Oxazole Derivatives: Compounds containing the oxazole ring, such as 2-(thiophen-2-yl)-1H-indole derivatives.
METHYL 2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of thiophene, oxazole, and benzothiophene rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N2O4S2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
methyl 2-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H16N2O4S2/c1-23-18(22)15-10-5-2-3-6-13(10)26-17(15)19-16(21)11-9-12(24-20-11)14-7-4-8-25-14/h4,7-9H,2-3,5-6H2,1H3,(H,19,21) |
InChI Key |
JDRYRWMKALOVGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
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